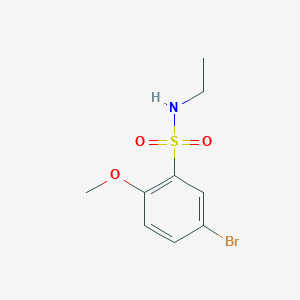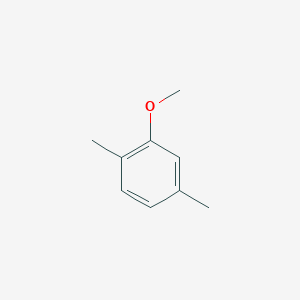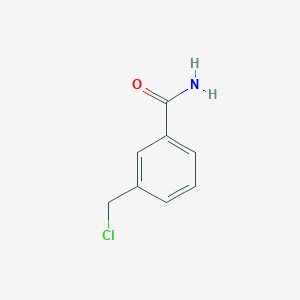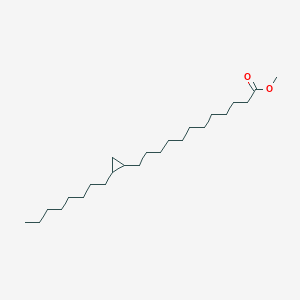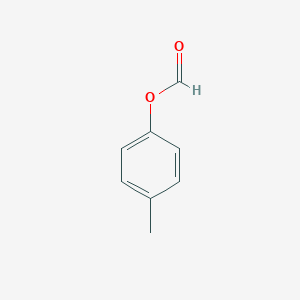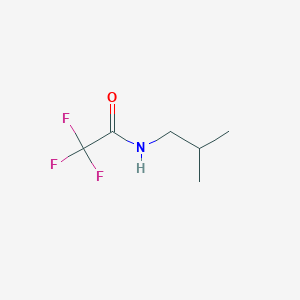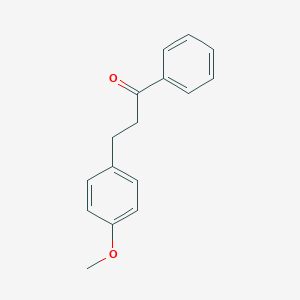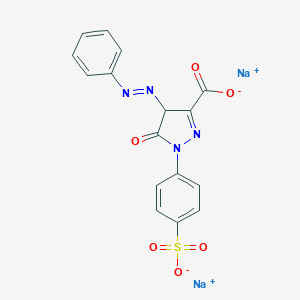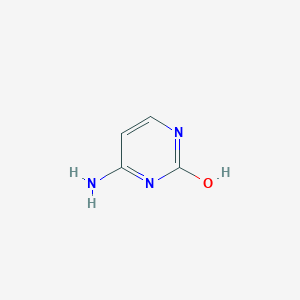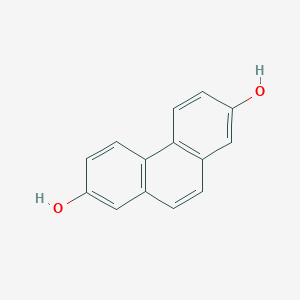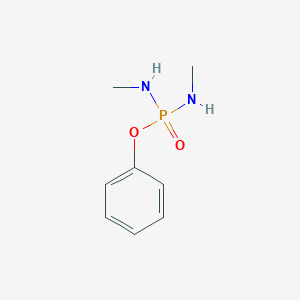
Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester, also known as CPP, is a chemical compound that has been studied extensively for its potential use as a research tool in neuroscience. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
作用机制
Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist for the activation of the receptor. By blocking the NMDA receptor, Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester inhibits the influx of calcium ions into the postsynaptic neuron, which is necessary for LTP and LTD. This leads to the disruption of synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester has been shown to have a variety of biochemical and physiological effects on the brain. In addition to its role in blocking NMDA receptor-mediated synaptic transmission, Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester has also been shown to increase the release of dopamine in the striatum and the prefrontal cortex. This suggests that Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester may have potential as a treatment for neurological disorders such as schizophrenia and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester as a research tool is its high potency and selectivity for the NMDA receptor. This makes it an ideal compound for studying the role of the NMDA receptor in synaptic plasticity and learning and memory processes. However, one limitation of using Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester is its potential toxicity, which can lead to cell death and other adverse effects. Therefore, careful dosing and experimental design are necessary when using Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester in laboratory experiments.
未来方向
There are several future directions for Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester research. One area of interest is the development of new compounds that are more potent and selective than Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester. Another area of interest is the exploration of the therapeutic potential of Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester and related compounds for the treatment of neurological disorders such as schizophrenia and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester on the brain and to identify potential side effects and limitations of its use as a research tool.
合成方法
Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester can be synthesized through a multi-step process that involves the reaction of cyclohexanone with p-fluorophenylacetylene, followed by the addition of propargyl bromide and the subsequent reaction with carbamic acid. The final product is obtained through purification and crystallization.
科学研究应用
Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester has been widely used as a research tool in neuroscience to study the role of the NMDA receptor in synaptic plasticity, learning, and memory processes. Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester has been shown to block NMDA receptor-mediated synaptic transmission, which can lead to the disruption of long-term potentiation (LTP) and long-term depression (LTD) in the brain. This makes Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester a valuable tool for studying the mechanisms underlying synaptic plasticity and learning and memory processes.
属性
CAS 编号 |
10087-77-1 |
|---|---|
产品名称 |
Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester |
分子式 |
C22H21F2NO2 |
分子量 |
369.4 g/mol |
IUPAC 名称 |
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C22H21F2NO2/c1-2-22(16-8-12-18(23)13-9-16,17-10-14-19(24)15-11-17)27-21(26)25-20-6-4-3-5-7-20/h1,8-15,20H,3-7H2,(H,25,26) |
InChI 键 |
DGBAMTYZPLYMAR-UHFFFAOYSA-N |
SMILES |
C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC(=O)NC3CCCCC3 |
规范 SMILES |
C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC(=O)NC3CCCCC3 |
其他 CAS 编号 |
10087-77-1 |
同义词 |
Cyclohexanecarbamic acid 1,1-bis(p-fluorophenyl)-2-propynyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



